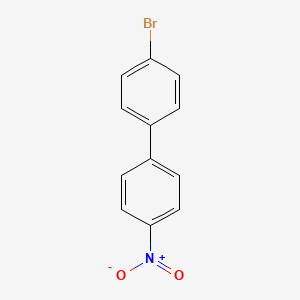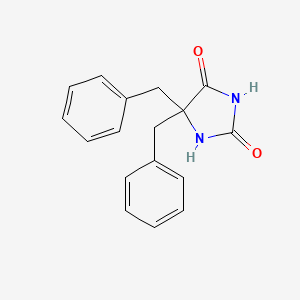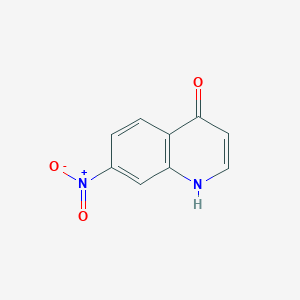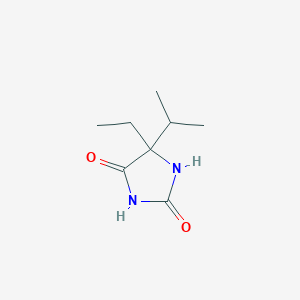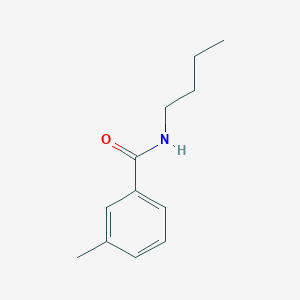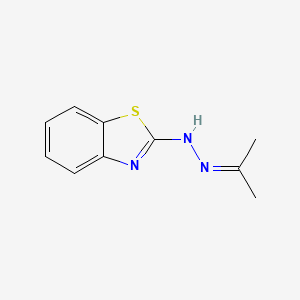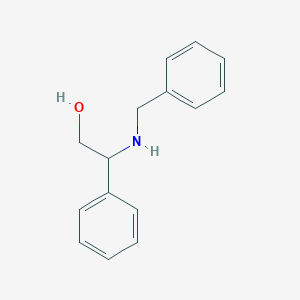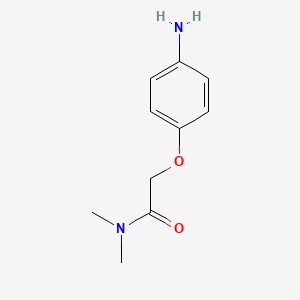
3-(Ethoxymethylene)pentane-2,4-dione
描述
3-(Ethoxymethylene)pentane-2,4-dione is an organic compound with the molecular formula C₈H₁₂O₃. It is a derivative of pentane-2,4-dione, where an ethoxymethylene group is attached to the third carbon atom. This compound is known for its role as an intermediate in various chemical reactions and its utility in the synthesis of more complex molecules .
准备方法
Synthetic Routes and Reaction Conditions
3-(Ethoxymethylene)pentane-2,4-dione can be synthesized through the reaction of triethoxymethane with pentane-2,4-dione. This reaction is a type of substitution reaction, where the ethoxymethylene group is introduced to the pentane-2,4-dione molecule . The reaction typically involves the use of a base such as potassium hydroxide as a catalyst and is carried out under reflux conditions in ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
3-(Ethoxymethylene)pentane-2,4-dione undergoes various chemical reactions, including:
Condensation Reactions: It can react with amines to form Schiff bases.
Substitution Reactions: The ethoxymethylene group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Condensation Reactions: Typically involve the use of amines and a base such as potassium hydroxide in ethanol under reflux conditions.
Substitution Reactions: Can involve various nucleophiles and bases depending on the desired product.
Major Products Formed
Schiff Bases: Formed by the reaction with amines.
Substituted Derivatives: Formed by the replacement of the ethoxymethylene group with other functional groups.
科学研究应用
3-(Ethoxymethylene)pentane-2,4-dione has several applications in scientific research:
作用机制
The mechanism of action of 3-(Ethoxymethylene)pentane-2,4-dione involves its ability to act as an electrophile in various chemical reactions. . This reactivity makes it a valuable intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
Pentane-2,4-dione: The parent compound without the ethoxymethylene group.
3-(Methoxymethylene)pentane-2,4-dione: Similar structure with a methoxymethylene group instead of an ethoxymethylene group.
Uniqueness
3-(Ethoxymethylene)pentane-2,4-dione is unique due to the presence of the ethoxymethylene group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where the ethoxymethylene group is required .
属性
IUPAC Name |
3-(ethoxymethylidene)pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-4-11-5-8(6(2)9)7(3)10/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTXGKOHFZJUEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286589 | |
| Record name | 3-(ethoxymethylene)pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33884-41-2 | |
| Record name | 33884-41-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(ethoxymethylene)pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


